サントニン

概要

説明

サントニンは、ヨモギ属植物(特にArtemisia cina)の花蕾から抽出されるセスキテルペンラクトン化合物です . 歴史的に、サントニンは寄生虫による感染症の治療に用いられる駆虫薬として広く使用されていました . サントニンは、無色で角柱状の結晶として存在し、光にさらされると黄色に変色します . 冷水には不溶性ですが、アルコール、クロロホルム、沸騰水には溶解します .

2. 製法

合成経路と反応条件: サントニンは、さまざまな方法で合成できます。 一般的な方法の1つは、ヨモギ属植物から石灰水を使用してサントニンを抽出し、その後、酸で処理し、ベンゼンで抽出する方法です . 別の方法には、カルシウム塩とベンゼン抽出を用いる方法があります .

工業的生産方法: 工業的には、サントニンは通常、ヨモギ属植物の花蕾からアルコールやクロロホルムなどの溶媒を使用して抽出されます . このプロセスには、抽出、精製、結晶化など、純粋なサントニンを得るための複数の工程が含まれます .

科学的研究の応用

Santonin and its derivatives have been studied for their diverse bioactivities, including anti-cancer, immunomodulatory, anti-inflammatory, antioxidant, and anti-trichomonal properties . Notably, derivatives of alpha-santonin have shown promise against various cancer cell lines . Additionally, santonin has been used in the treatment of parasitic worm infections, although its use has declined due to toxicity concerns .

作用機序

サントニンは、寄生虫を麻痺させることで駆虫作用を発揮し、寄生虫を体外に排出します . この機序は、γ-アミノ酪酸(GABA)受容体の阻害とコリン作動性機能の興奮を伴います . この二重作用は、寄生虫の麻痺と最終的な排出につながります .

6. 類似の化合物との比較

サントニンは、アルテミシニンやβ-サントニンなどの他のセスキテルペンラクトンと比較されることがよくあります . アルテミシニンは抗マラリア作用で知られていますが、サントニンは主に駆虫作用で知られています . β-サントニンは、関連する別の化合物であり、同様の構造的特徴を共有していますが、生物活性は異なります .

類似の化合物:

- アルテミシニン

- β-サントニン

- ψ-サントニン

サントニンは、その独特の化学的性質と生物活性の組み合わせにより、歴史的にも現代の科学研究においても重要な化合物です。

生化学分析

Biochemical Properties

Santonin has been known to interact with various enzymes and proteins, particularly those involved in the central nervous system . It has a significant impact on the biochemical reactions within the body, particularly those related to neural activity .

Cellular Effects

Santonin has obvious central nervous system toxicity . A small amount can cause colour deficiency, and a large amount can cause epileptiform, excessive excitement turning into severe repression, and even coma .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Santonin vary with different dosages. High doses of Santonin can be toxic and even lethal .

Transport and Distribution

It is known that it can have significant effects on its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions: Santonin can be synthesized through various methods. One common method involves the extraction from Artemisia cina using lime water, followed by acidification and extraction with benzene . Another method includes the use of calcium salt and benzene extract methods .

Industrial Production Methods: In industrial settings, santonin is typically produced by extracting it from the flower buds of Artemisia cina using solvents like alcohol and chloroform . The process involves multiple steps, including extraction, purification, and crystallization to obtain pure santonin .

化学反応の分析

反応の種類: サントニンは、酸化、還元、転位反応などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: サントニンは、過マンガン酸カリウムやクロム酸などの試薬を使用して酸化され、サントニン酸を生成します.

還元: 微生物変換、特にRhizopus stoloniferなどの真菌による変換は、サントニンの炭素-炭素二重結合を還元することができます.

主な生成物:

還元: 特性を変化させたさまざまな代謝産物.

4. 科学研究への応用

サントニンとその誘導体は、抗がん作用、免疫調節作用、抗炎症作用、抗酸化作用、トリコモナス抗菌作用など、さまざまな生物活性が研究されています . 特に、α-サントニンの誘導体は、さまざまな癌細胞株に対して有望な結果を示しています . さらに、サントニンは寄生虫による感染症の治療に使用されてきましたが、毒性に関する懸念から、その使用は減少しています .

類似化合物との比較

- Artemisinin

- β-Santonin

- ψ-Santonin

Santonin’s unique combination of chemical properties and biological activities makes it a compound of significant interest in both historical and modern scientific research.

特性

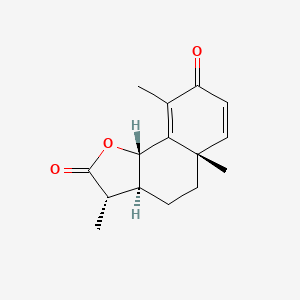

IUPAC Name |

(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHDMGJURBVLLE-BOCCBSBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045312 | |

| Record name | alpha-Santonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-06-1 | |

| Record name | (-)-Santonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santonin [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | santonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Santonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VL8J38ERO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of santonin?

A1: While santonin's exact mechanism of action remains partially elucidated, research suggests that it disrupts neuromuscular function in parasites. [] This disruption leads to paralysis and eventual expulsion of the worms from the host. []

Q2: How does santonin's interaction with hydrogen sulfide influence its activity?

A2: Studies have shown that hydrogen sulfide can potentiate the paralytic effect of santonin on ascaris worms. [] This suggests that the compound, potentially through metabolic conversion in the host, might be responsible for the anthelmintic effects. []

Q3: Beyond its anthelmintic activity, what other biological effects has santonin demonstrated?

A3: Santonin has been reported to possess anti-cancer properties, specifically against multi-drug resistant breast cancer cells. [] It induces apoptosis through mitochondrial pathways, activates caspases, and arrests the cell cycle. [] Additionally, santonin inhibits the Ras/Raf/MEK/ERK signaling pathway, further contributing to its anti-cancer potential. []

Q4: What is the molecular formula, weight, and key spectroscopic data for santonin?

A4: Santonin has the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. Spectroscopically, it exhibits characteristic peaks in nuclear magnetic resonance (NMR) and infrared (IR) spectra, allowing for its structural identification. Further details on specific NMR peaks and IR bands can be found in research literature.

Q5: How stable is santonin under various storage conditions?

A5: While detailed stability data under different conditions requires further investigation, santonin's isolation from natural sources and its formulation into various preparations suggest reasonable stability under controlled storage. [, ]

Q6: Have computational methods been employed to study santonin and its derivatives?

A6: Yes, computational chemistry, including ab initio and first-principles calculations, has been used to investigate santonin's photochemical reactions and the properties of its derivatives. [] These studies provide insights into reaction mechanisms, electronic structures, and potential applications.

Q7: How do structural modifications of santonin impact its biological activity?

A7: Research has shown that chemical modification of santonin can significantly alter its biological properties. For instance, while santonin itself doesn't induce differentiation of leukemia cells, a specific diacetoxy acetal derivative exhibits potent differentiation-inducing activity. [] This highlights the critical role of structural features in determining biological activity.

Q8: What is known about the relationship between the stereochemistry of santonin and its biological activity?

A8: Stereochemistry plays a crucial role in santonin's activity. α-santonin and β-santonin, two stereoisomers, demonstrate different biological activities. [] For instance, β-santonin exhibits a more pronounced antipyretic effect compared to α-santonin. [] This difference underscores the importance of stereochemical considerations in understanding and optimizing santonin's biological effects.

Q9: What formulation strategies have been explored to improve the stability or delivery of santonin?

A9: While traditional formulations often utilized santonin in simple forms, [, ] research is exploring more advanced delivery strategies for improved efficacy and reduced toxicity. [] Specific techniques employed require further investigation and depend on the targeted application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。